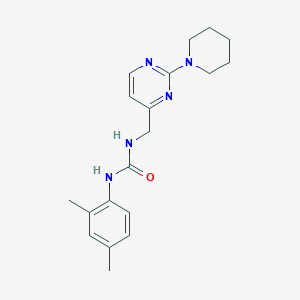

1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Description

1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a urea derivative featuring a 2,4-dimethylphenyl group on one nitrogen and a pyrimidinylmethyl moiety substituted with piperidine on the other. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural adaptability, which enhance interactions with biological targets. The dimethylphenyl group may improve lipophilicity and membrane permeability, while the pyrimidine-piperidine fragment could modulate kinase or enzyme binding, given the prevalence of such motifs in kinase inhibitors (e.g., LIMK inhibitors in ) .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-14-6-7-17(15(2)12-14)23-19(25)21-13-16-8-9-20-18(22-16)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMXYSYLXAWVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves the following steps:

-

Formation of the Pyrimidinylmethyl Intermediate: : The pyrimidinylmethyl intermediate can be synthesized by reacting 2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Coupling with 2,4-Dimethylphenyl Isocyanate: : The pyrimidinylmethyl intermediate is then reacted with 2,4-dimethylphenyl isocyanate to form the final urea compound. This step is typically performed in an inert atmosphere to prevent moisture from interfering with the reaction. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where nucleophiles can replace substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- Recent studies have indicated that pyrimidine derivatives, including those similar to 1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea, exhibit significant anticancer properties. These compounds are being investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, pyrimidine-based compounds have shown efficacy against various cancer types including breast and lung cancers by targeting growth factor receptors and signaling pathways .

-

Antibacterial and Antifungal Properties :

- The compound's structural analogs have been explored for their antibacterial and antifungal activities. Research indicates that certain derivatives demonstrate potent activity against Gram-positive bacteria and fungi such as Candida albicans. These findings highlight the potential of pyrimidine derivatives in treating infections resistant to conventional antibiotics .

-

CNS Activity :

- Compounds with similar structures have been evaluated for their neuroprotective effects. The piperidine moiety is known to enhance blood-brain barrier permeability, making these compounds candidates for treating neurological disorders. Studies suggest that they may exhibit anxiolytic and antidepressant effects through modulation of neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of pyrimidine derivatives similar to this compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the nanomolar range. This study utilized both in vitro assays and in vivo models to confirm the compound's efficacy .

Case Study 2: Antibacterial Testing

In another investigation focusing on antibacterial activity, derivatives were tested against multiple strains of Staphylococcus aureus and Escherichia coli. Results showed that some compounds had minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antibacterial potential .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 2,4-dimethylphenyl group differs from fluorophenyl () or chlorophenyl () moieties, which are electron-withdrawing. Dimethyl groups may enhance lipophilicity and metabolic stability compared to halogens .

- Heterocyclic Variations : Pyrimidine in the target compound contrasts with pyrrolopyrimidine () or pyrazolopyrimidine (). These differences influence binding to kinases; e.g., pyrrolopyrimidine in SR10847 confers nM-level LIMK1 inhibition .

- Piperidine vs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 2,4-dimethylphenyl group likely increases logP compared to polar analogues like the hydroxyethylpiperazine-containing compound in .

- Solubility: Sulfonyl or morpholine groups (e.g., ) improve aqueous solubility, whereas the target compound’s nonpolar substituents may limit this .

- Metabolic Stability : Methyl groups on the phenyl ring may slow oxidative metabolism compared to halogenated or methoxylated analogues (e.g., ) .

Target Selectivity and Mechanism

- However, the absence of a pyrrolopyrimidine system (as in SR10847) might reduce potency against LIMK1 .

- Urea derivatives in demonstrate diverse mechanisms (glucokinase activation, analgesia), highlighting the scaffold’s versatility. The target compound’s exact target remains speculative without empirical data .

Biological Activity

1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. The compound's structure features a urea moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 309.38 g/mol |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound primarily involves the inhibition of specific protein kinases that play crucial roles in cell signaling pathways associated with cancer. It has been shown to inhibit the activity of several kinases involved in the regulation of cell cycle progression and apoptosis.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to significantly reduce the proliferation of various cancer cell lines by inducing cell cycle arrest.

- Induction of Apoptosis : Studies have indicated that it promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Targeting Protein Kinases : It selectively inhibits kinases such as EGFR and VEGFR, which are critical for tumor growth and angiogenesis.

Biological Activity Studies

Recent studies have highlighted the compound's efficacy against several cancer types, including breast, lung, and colorectal cancers. The following table summarizes key findings from various research studies:

Case Study 1: Breast Cancer

In a preclinical study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of 0.5 μM, indicating potent anti-proliferative effects. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and altered expression levels of Bcl-2 family proteins.

Case Study 2: Lung Cancer

A separate investigation focused on A549 lung cancer cells demonstrated an IC50 value of 0.8 μM. The compound was found to inhibit VEGFR signaling pathways, leading to reduced tumor cell migration and invasion. Additionally, it triggered G1 phase cell cycle arrest.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a bioavailability rate exceeding 30% when administered orally. Toxicological assessments have shown low cytotoxicity towards normal cells compared to its effects on cancerous cells, suggesting a favorable therapeutic index.

Q & A

Basic Synthesis and Characterization

Q: How is 1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea synthesized, and what analytical methods confirm its structure? A:

- Synthesis : The compound can be synthesized via a urea-forming reaction between 2-(piperidin-1-yl)pyrimidin-4-ylmethylamine and 2,4-dimethylphenyl isocyanate in dichloromethane (CH₂Cl₂) under inert conditions. This mirrors the procedure for biphenyl ureas (e.g., compound 14a in ), where aniline derivatives react with aryl isocyanates .

- Purification : Combiflash chromatography (gradient: 0–50% ethyl acetate in hexane) is typically used to isolate the product.

- Characterization :

- 1H NMR : Key peaks include aromatic protons (δ 6.5–8.5 ppm), methyl groups on the phenyl ring (δ 2.2–2.5 ppm), and urea NH signals (δ 8.8–9.1 ppm). For example, compound 14a in showed distinct peaks for pyrimidine (δ 8.82–9.05 ppm) and urea NH (δ 9.05 ppm) .

- Mass Spectrometry : ESI-MS confirms the molecular ion ([M + H]+) and isotopic patterns (e.g., chlorine-containing analogs show [M + H + 2]+ peaks) .

Advanced Synthetic Optimization

Q: What strategies improve the yield and purity of this urea derivative under varying reaction conditions? A:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to CH₂Cl₂, but could increase side reactions.

- Catalysts : Base catalysts (e.g., triethylamine) can accelerate isocyanate-amine coupling while minimizing hydrolysis .

- Temperature Control : Maintaining 0–5°C during exothermic steps reduces decomposition.

- Workup : Acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water improves purity .

Structural Elucidation

Q: How do NMR and mass spectrometry data confirm the molecular structure? A:

- 1H NMR :

- MS : High-resolution MS (HRMS) confirms the exact mass (e.g., 359.0 [M + H]+ for analog 14a ) and distinguishes isotopic clusters for halogenated variants .

Biological Target Profiling

Q: What in vitro assays are used to evaluate its activity as a kinase or receptor modulator? A:

- Kinase Inhibition : Radiometric assays (e.g., ADP-Glo™) measure inhibition of kinases like BTK (Bruton’s tyrosine kinase), as seen with structurally related urea derivatives ( ) .

- GPCR Binding : Competitive binding assays using fluorescent ligands (e.g., for cannabinoid receptors) assess affinity, leveraging the piperidine moiety’s role in allosteric modulation ( ) .

Computational Modeling

Q: How do molecular docking studies predict its interaction with biological targets? A:

- Docking Workflow :

- Target Selection : Prioritize kinases (e.g., BTK) or GPCRs (e.g., cannabinoid receptors) based on structural analogs ( ).

- Ligand Preparation : Optimize protonation states of the urea and piperidine groups.

- Binding Site Analysis : The urea moiety may form hydrogen bonds with catalytic residues (e.g., ATP-binding pocket in kinases), while the pyrimidine ring engages in π-π stacking .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Impurity Analysis

Q: What chromatographic methods identify and quantify synthetic impurities? A:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Impurities like unreacted isocyanate or dealkylated piperidine derivatives can be resolved (e.g., uses similar methods for risperidone impurities) .

- LC-MS : Coupling with high-resolution MS identifies impurities via exact mass (e.g., 132961-05-8 in ) .

Contradictory Data Resolution

Q: How to address discrepancies in biological activity data across studies? A:

- Compound Integrity : Verify purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral columns .

- Assay Conditions : Standardize cell lines (e.g., HEK293 for GPCRs) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Orthogonal Assays : Compare results from enzymatic (e.g., kinase activity) and cell-based (e.g., proliferation) assays to rule out off-target effects .

Structure-Activity Relationship (SAR) Studies

Q: How do substituent variations affect pharmacological activity? A:

- Piperidine Modifications : Replacing piperidine with morpholine reduces lipophilicity, impacting blood-brain barrier penetration ( ) .

- Aromatic Substitutions : Electron-withdrawing groups (e.g., Cl at the 4-position) enhance kinase inhibition, as seen in ’s fluorophenyl derivatives .

Metabolic Stability

Q: What in vitro models assess its metabolic stability? A:

- Liver Microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS. Calculate half-life (t½) and intrinsic clearance (CLint) .

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates to predict drug-drug interactions .

Formulation Challenges

Q: What strategies enhance solubility for in vivo studies? A:

- Co-Solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility (e.g., ’s aqueous formulations with surfactants) .

- Salt Formation : Convert the free base to a hydrochloride salt via acid titration.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.